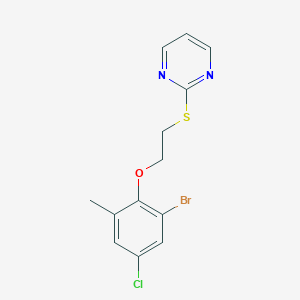
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, also known as BCPSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPSE belongs to the family of sulfhydryl-containing compounds, which are known to have antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to reduce tumor growth and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its ability to scavenge free radicals and inhibit oxidative stress, which makes it a promising candidate for the treatment of diseases related to oxidative stress. However, one limitation of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which are important factors to consider when developing a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which will be important for its development as a therapeutic agent.
Conclusion
In conclusion, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and inhibit oxidative stress makes it a promising candidate for the treatment of diseases related to oxidative stress. However, more studies are needed to determine its toxicity and pharmacokinetics, and to explore its potential use in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether involves a multistep process that starts with the reaction of 2-bromo-4-chloro-6-methylphenol with 2-mercaptoethylamine hydrochloride to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl pyrimidine-5-carboxylate to form 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. The purity and yield of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether can be improved by recrystallization and chromatography techniques.
Propiedades
Nombre del producto |
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Fórmula molecular |
C13H12BrClN2OS |
Peso molecular |
359.67 g/mol |
Nombre IUPAC |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
SMILES canónico |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)

![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)

![N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B215438.png)
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)

